The compound is classified as an organic heterocyclic compound, specifically a piperidine derivative. Its Chemical Abstracts Service (CAS) number is 199117-78-7, and it is often sourced from chemical suppliers such as Sigma-Aldrich and BenchChem, which provide various forms of the compound for research purposes .
1-(Pyridin-2-yl)piperidin-4-ol can be synthesized through several methods, with one common approach involving the reaction of 2-chloropyridine with piperidin-4-ol. This reaction typically occurs in the presence of a base, such as potassium carbonate, and is conducted in a polar aprotic solvent like dimethylformamide at elevated temperatures. The reaction conditions can be optimized to enhance yield and purity.
For industrial production, continuous flow reactors may be employed to improve efficiency. Additionally, purification techniques such as recrystallization or chromatography are utilized to isolate the desired product effectively.
The molecular formula of 1-(Pyridin-2-yl)piperidin-4-ol is C12H14N2O, with a molecular weight of approximately 202.26 g/mol. The structure features:
The presence of both nitrogen-containing rings imparts unique chemical properties and potential biological activities to the compound.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are typically employed to confirm the structure of 1-(Pyridin-2-yl)piperidin-4-ol. These analyses help identify functional groups and verify molecular connectivity .
1-(Pyridin-2-yl)piperidin-4-ol undergoes various chemical reactions, including:
For oxidation reactions, reagents like potassium permanganate or chromium trioxide in acidic conditions are commonly utilized. Reduction may involve catalytic hydrogenation using palladium on carbon or lithium aluminum hydride. Nucleophilic substitution can utilize amines or thiols in the presence of a base.
The mechanism of action for 1-(Pyridin-2-yl)piperidin-4-ol involves its interaction with specific biological targets, such as enzymes or receptors. The compound may inhibit certain enzymes involved in disease pathways, leading to potential therapeutic effects. The precise molecular targets depend on the structural characteristics and the specific application of the compound.
1-(Pyridin-2-yl)piperidin-4-ol exhibits several notable physical and chemical properties:
The stability of this compound under various conditions (e.g., temperature, pH) is crucial for its application in research and industry. It is essential to store it properly to prevent degradation .
1-(Pyridin-2-yl)piperidin-4-ol has numerous applications across various scientific fields:
Piperidine represents one of the most fundamental nitrogen-containing heterocycles in organic and medicinal chemistry, serving as a privileged scaffold in drug discovery programs. The saturated six-membered ring provides remarkable structural flexibility, enabling diverse functionalization patterns that underpin its prevalence in pharmacologically active compounds. 1-(Pyridin-2-yl)piperidin-4-ol exemplifies this versatility, featuring a piperidine core substituted at the nitrogen atom with a pyridinyl system and at the 4-position with a hydroxyl group. This molecular architecture positions it as a strategic intermediate for synthesizing complex drug candidates through further derivatization at either the hydroxyl group or the pyridine nitrogen [1] [9].
Piperidine derivatives occupy approximately 10% of all small-molecule pharmaceuticals, reflecting their indispensable role in drug development. The incorporation of the piperidine moiety often enhances bioavailability and target affinity due to favorable physicochemical properties including basicity, water solubility, and three-dimensional conformation. The specific substitution pattern in 1-(pyridin-2-yl)piperidin-4-ol creates a bifunctional molecule where the hydroxyl group serves as a hydrogen bond donor/acceptor while the pyridine nitrogen acts as a hydrogen bond acceptor, enabling complex molecular recognition events [7] [9].
Table 1: Fundamental Physicochemical Properties of 1-(Pyridin-2-yl)piperidin-4-ol
Property | Value | Measurement Conditions |
---|---|---|
CAS Registry Number | 199117-78-7 | - |
Molecular Formula | C₁₀H₁₄N₂O | - |
Molecular Weight | 178.23 g/mol | - |
Density | 1.173 g/cm³ | Solid state |
Boiling Point | 340.7°C | 760 mmHg |
Index of Refraction | 1.583 | - |
Topological Polar Surface Area | 36.36 Ų | Calculated |
LogP | 1.107 | Calculated |
The piperidin-4-ol moiety represents a structurally distinctive pharmacophore where the hydroxyl group at the 4-position introduces both hydrogen-bonding capability and stereochemical complexity. This functional group profoundly influences molecular conformation through intramolecular hydrogen bonding and dipole interactions, thereby modulating biological activity. In 1-(pyridin-2-yl)piperidin-4-ol, the equatorial preference of the hydroxyl group creates a pseudoequatorial orientation that facilitates receptor binding through optimal spatial positioning of pharmacophoric elements [7].
Research demonstrates that the piperidin-4-ol scaffold significantly enhances water solubility compared to unsubstituted piperidine, improving pharmacokinetic profiles of drug candidates. This property is particularly valuable in central nervous system (CNS) therapeutics where blood-brain barrier penetration must be balanced with aqueous solubility. The hydroxyl group also serves as a versatile synthetic handle for structural diversification through etherification, esterification, or substitution reactions, enabling rapid generation of structural analogs. For instance, in GPR119 agonists developed for diabetes treatment, the piperidin-4-ol structure contributed to improved metabolic stability and oral bioavailability relative to non-hydroxylated analogs [2].
Recent synthetic innovations have focused on efficient production of this scaffold. Ultrasound-promoted synthesis has emerged as a particularly effective methodology, offering dramatic improvements in reaction efficiency compared to conventional approaches:
Table 2: Synthetic Efficiency Comparison for Piperidin-4-ol Derivatives
Synthetic Method | Reaction Time | Yield (%) | Key Advantages |
---|---|---|---|
Conventional Alkylation | 12-48 hours | 45-65% | Widely applicable |
Ultrasound Irradiation | 30-90 minutes | 85-95% | Energy efficient, rapid, high yield |
Catalytic Hydrogenation | 2-6 hours | 70-90% | Stereoselective options available |
The ultrasound-mediated approach exploits acoustic cavitation phenomena, generating localized microreactors with extreme temperatures (>5000°C) and pressures (~1000 atm) that dramatically accelerate reaction kinetics while maintaining product integrity. This methodology has proven especially valuable for synthesizing sterically hindered piperidin-4-ol derivatives that challenge conventional synthetic routes [7].
The pyridin-2-yl substituent in 1-(pyridin-2-yl)piperidin-4-ol contributes critical pharmacophoric features that significantly influence biological activity profiles. This heteroaromatic system introduces a planar, electron-deficient region that promotes π-π stacking interactions with aromatic residues in target proteins and hydrogen bonding through the nitrogen lone pair. Positional isomerism profoundly affects bioactivity, with the 2-pyridyl isomer demonstrating superior binding affinity in multiple therapeutic contexts compared to 3- or 4-pyridyl analogs [5] [8].
In HIV reverse transcriptase inhibitors, piperidin-4-yl-aminopyrimidine derivatives featuring pyridinyl substituents demonstrated single-digit nanomolar potency against wild-type HIV-1, outperforming early-generation drugs like nevirapine. Molecular modeling revealed that the pyridinyl nitrogen formed a critical hydrogen bond with Lys101 residue in the reverse transcriptase non-nucleoside binding pocket, while the piperidin-4-ol moiety provided optimal spatial orientation for this interaction. The synergistic effect between these moieties resulted in EC₅₀ values approximately 15-fold lower than analogous compounds lacking the pyridine ring [5].
Computational analyses of 4-(3-methylpyridin-2-yl)piperidin-4-ol analogs provide further insight into structure-activity relationships. Docking studies indicate that methyl substitution at the pyridine 3-position enhances hydrophobic interactions within enzyme binding pockets while minimally affecting the nitrogen's electronic properties. Specifically:
These findings demonstrate how strategic modification of the pyridinyl component enables fine-tuning of drug-receptor interactions for improved therapeutic efficacy [8].
The integration of piperidine scaffolds into medicinal chemistry traces back to the isolation of piperine from black pepper in the 19th century, but systematic exploitation began with mid-20th century drug development. The historical progression of piperidine-based therapeutics reveals a fascinating evolution from simple natural product derivatives to rationally designed molecular entities:
1950s-1970s: Early applications focused on CNS therapeutics, leveraging the piperidine ring's structural similarity to endogenous neurotransmitters. Notable milestones included meperidine (analgesic, 1939) and haloperidol (antipsychotic, 1958), though these featured simple N-alkyl substitutions without the pyridinyl-hydroxyl combination.
1980s-1990s: Synthetic methodologies advanced significantly with improved hydrogenation techniques. Ruthenium-catalyzed stereoselective reductions enabled efficient pyridine-to-piperidine conversions, facilitating access to chiral piperidine derivatives. This period witnessed the development of antihistamines (e.g., terfenadine) and analgesics featuring functionalized piperidines [9].
2000s-Present: Contemporary drug discovery exploits the synergistic potential of hybrid structures like 1-(pyridin-2-yl)piperidin-4-ol. Modern synthetic approaches, including:
Table 3: Evolution of Key Synthetic Methods for Piperidine Derivatives
Time Period | Dominant Methods | Key Limitations | Notable Drug Examples |
---|---|---|---|
Pre-1980s | Classical reductive amination | Poor stereocontrol, low yields | Meperidine, Haloperidol |
1980s-1990s | Catalytic hydrogenation (Ru, Rh) | Functional group incompatibility | Risperidone, Cetirizine |
2000s-Present | Asymmetric hydrogenation (Ir), ultrasound synthesis | Catalyst cost, specialized equipment | GPR119 agonists, HIV NNRTIs |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7